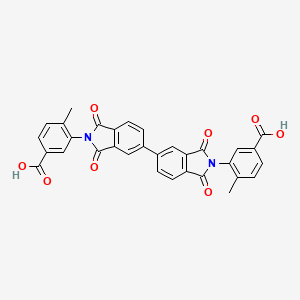![molecular formula C17H23FN2O3 B6015372 tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6015372.png)
tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Molecular Structure Analysis
The molecule of a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of this compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Mechanism of Action
Tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine acts as a protecting group in peptide synthesis by blocking the amine group of the amino acid. This prevents unwanted reactions and enables selective modification of the peptide. tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is also used as a building block in peptide synthesis to improve the bioactivity and stability of the peptide.
Biochemical and Physiological Effects:
tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine does not have any direct biochemical or physiological effects as it is used as a chemical reagent in scientific research. However, the peptides synthesized using tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine may have various biochemical and physiological effects depending on their structure and function.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is a commonly used protecting group in peptide synthesis due to its stability and ease of removal. It enables selective modification of the peptide and improves the solubility and bioactivity of the peptide. However, the synthesis of tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is a multi-step process that requires specific conditions and equipment. The purity of the final product is crucial for the success of the peptide synthesis.
Future Directions
Future research can focus on the development of new protecting groups and building blocks for peptide synthesis. The use of tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine can be optimized to improve the efficiency and yield of peptide synthesis. The application of tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine can be extended to the synthesis of other biologically active molecules such as nucleotides and carbohydrates. The development of new techniques for the removal of protecting groups can also be explored.
Conclusion:
tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is a valuable chemical compound used in scientific research for various purposes. Its use as a protecting group and building block in peptide synthesis enables the synthesis of biologically active peptides and proteins with improved solubility, stability, and bioactivity. The future directions of tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine research can lead to the development of new techniques and applications in the field of peptide and protein synthesis.
Synthesis Methods
The synthesis of tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 4-fluoro-2-methylphenyl isocyanate, followed by the reaction with FMOC chloride. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
Tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is commonly used as a protecting group in peptide synthesis. It is also used as a building block in the synthesis of various biologically active peptides and proteins. tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateleucine is used to modify amino acids and peptides to improve their solubility, stability, and bioactivity.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[(4-fluoro-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-11-10-12(18)7-8-13(11)19-15(21)14-6-5-9-20(14)16(22)23-17(2,3)4/h7-8,10,14H,5-6,9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHJHGNHCILQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[bis(2-hydroxyethyl)amino]propyl}-5-nitro-1-naphthalenesulfonamide](/img/structure/B6015301.png)
![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)
![3-methyl-4-(4-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015313.png)

![8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline](/img/structure/B6015322.png)
![7,8-dimethyl-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B6015337.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6015339.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6015361.png)
![[1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6015368.png)
![1-[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6015377.png)
![4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine](/img/structure/B6015378.png)
![1-(4-allyl-2-methoxyphenoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6015382.png)